

Spectroscopic Profile of 3-Methoxypropylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxypropylamine

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-Methoxypropylamine** (MOPA), a versatile primary amine used in various industrial applications, including as a corrosion inhibitor, in the synthesis of pharmaceuticals, and in coatings and adhesives. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed spectroscopic information for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **3-Methoxypropylamine**, typically recorded in deuterated chloroform (CDCl_3) as the solvent.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **3-Methoxypropylamine**

Assignment	Chemical Shift (δ , ppm)	Splitting Pattern	Coupling Constant (J, Hz)	Integration
-NH ₂	1.19	Singlet (broad)	-	2H
-CH ₂ -CH ₂ -NH ₂	1.71	Quintet	6.3	2H
-CH ₂ -NH ₂	2.79	Triplet	6.8	2H
-O-CH ₃	3.33	Singlet	-	3H
-O-CH ₂ -	3.46	Triplet	6.3	2H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for **3-Methoxypropylamine**

Assignment	Chemical Shift (δ , ppm)
-CH ₂ -CH ₂ -NH ₂	30.1
-CH ₂ -NH ₂	46.9
-O-CH ₃	58.6
-O-CH ₂ -	71.2

Note: The provided ¹³C NMR data is based on a derivative of **3-Methoxypropylamine** and serves as a close approximation.^[1] Actual values for the free amine may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the

functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for **3-Methoxypropylamine** (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360 - 3280	Strong, Broad	N-H stretch (primary amine)
2925	Medium	C-H stretch (aliphatic)
2828	Medium	C-H stretch (aliphatic)
1592	Medium	N-H bend (scissoring)
1435	Medium	C-H bend
1115	Strong	C-O-C stretch (asymmetric)
1048	Weak	C-N stretch

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like **3-Methoxypropylamine**.

NMR Spectroscopy Protocol

A standard protocol for obtaining the NMR spectrum of a liquid amine is as follows:

- **Sample Preparation:** Prepare a solution of approximately 5-10 mg of **3-Methoxypropylamine** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.

- Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correct the spectrum.
- Analysis: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Measure the chemical shifts and coupling constants.

FT-IR Spectroscopy Protocol

For a neat liquid sample like **3-Methoxypropylamine**, the following procedure is typically used:

- Sample Preparation: Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
- Background Scan: Perform a background scan to record the spectrum of the ambient atmosphere (containing CO_2 and water vapor).
- Sample Scan: Acquire the spectrum of the sample. The instrument's software will automatically subtract the background spectrum.
- Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

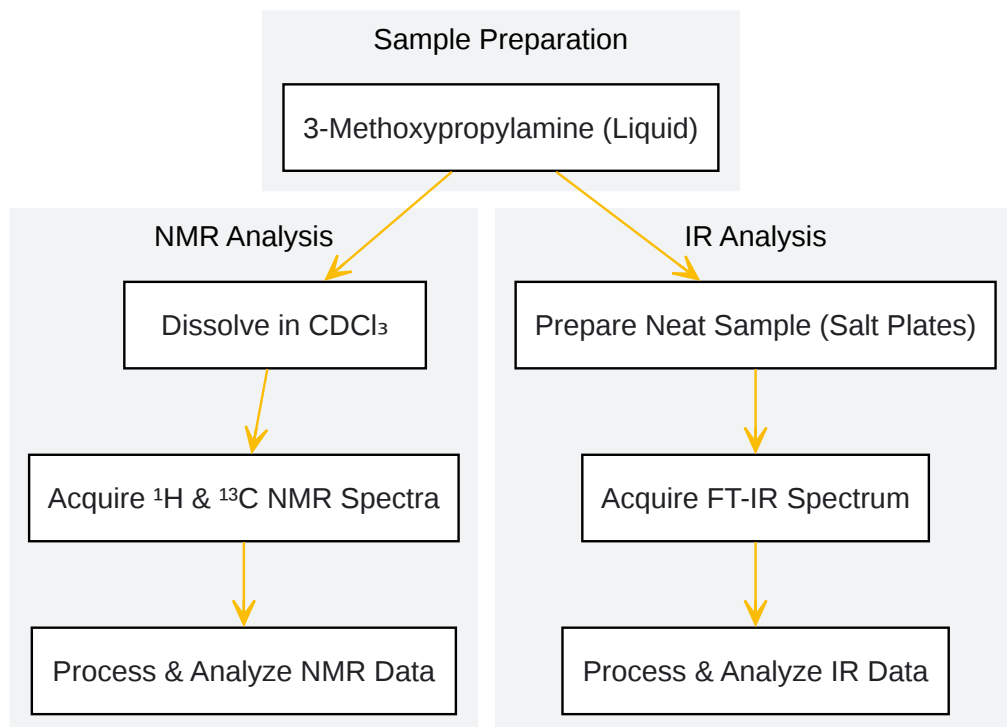
Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of **3-Methoxypropylamine**.

Caption: ^1H NMR assignments for **3-Methoxypropylamine**.

Caption: ^{13}C NMR assignments for **3-Methoxypropylamine**.

Figure 3: Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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References

- 1. research-portal.uu.nl [research-portal.uu.nl]

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